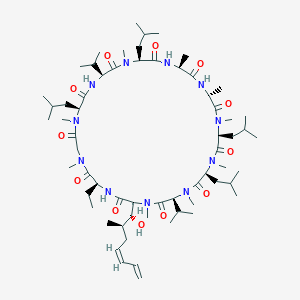
Cyclosporin A-Derivative 3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclosporin A-Derivative 3 is a modified form of Cyclosporin A, a cyclic undecapeptide known for its potent immunosuppressive properties. Cyclosporin A is widely used in organ transplantation to prevent graft rejection and has applications in treating autoimmune diseases. The derivative aims to enhance the pharmacological profile of the parent compound, potentially offering improved efficacy and reduced toxicity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclosporin A-Derivative 3 involves the modification of specific amino acids within the cyclic peptide structure. One common approach is the introduction of novel amino acids or the alteration of existing ones to enhance the compound’s properties. The synthetic route typically includes:
Formation of the Cyclic Peptide Backbone: This involves the cyclization of a linear peptide precursor.
Introduction of Modifications: Specific amino acids are modified or replaced using techniques such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis.
Purification and Characterization: The final product is purified using chromatographic techniques and characterized using spectroscopic methods.
Industrial Production Methods
Industrial production of this compound may involve fermentation processes using genetically engineered microorganisms. These microorganisms are designed to produce the modified peptide in large quantities. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
Cyclosporin A-Derivative 3 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of specific functional groups with others.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of nucleophiles or electrophiles depending on the desired modification.
Major Products
The major products formed from these reactions depend on the specific modifications introduced. For example, oxidation may lead to the formation of hydroxylated derivatives, while substitution reactions can yield various functionalized peptides.
Aplicaciones Científicas De Investigación
Cyclosporin A-Derivative 3 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential in treating autoimmune diseases, inflammatory conditions, and as an immunosuppressant in organ transplantation.
Industry: Utilized in the development of new pharmaceuticals and biotechnological applications.
Mecanismo De Acción
Cyclosporin A-Derivative 3 exerts its effects by binding to specific molecular targets, such as cyclophilin A. This binding inhibits the activity of calcineurin, a calcium- and calmodulin-dependent phosphatase. The inhibition of calcineurin prevents the dephosphorylation and activation of nuclear factor of activated T cells (NFAT), leading to reduced transcription of cytokines and suppression of the immune response .
Comparación Con Compuestos Similares
Similar Compounds
Cyclosporin A: The parent compound with well-known immunosuppressive properties.
Tacrolimus: Another calcineurin inhibitor with similar immunosuppressive effects.
Sirolimus: An mTOR inhibitor used in combination with calcineurin inhibitors for immunosuppression.
Uniqueness
Cyclosporin A-Derivative 3 is unique due to its specific modifications, which aim to enhance its pharmacological profile. These modifications can result in improved efficacy, reduced toxicity, and better bioavailability compared to the parent compound and other similar drugs .
Propiedades
Fórmula molecular |
C63H111N11O12 |
|---|---|
Peso molecular |
1214.6 g/mol |
Nombre IUPAC |
(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R,2R,4Z)-1-hydroxy-2-methylhepta-4,6-dienyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |
InChI |
InChI=1S/C63H111N11O12/c1-25-27-28-29-41(15)53(76)52-57(80)66-44(26-2)59(82)68(18)34-49(75)69(19)45(30-35(3)4)56(79)67-50(39(11)12)62(85)70(20)46(31-36(5)6)55(78)64-42(16)54(77)65-43(17)58(81)71(21)47(32-37(7)8)60(83)72(22)48(33-38(9)10)61(84)73(23)51(40(13)14)63(86)74(52)24/h25,27-28,35-48,50-53,76H,1,26,29-34H2,2-24H3,(H,64,78)(H,65,77)(H,66,80)(H,67,79)/b28-27-/t41-,42+,43-,44+,45+,46+,47+,48+,50+,51+,52+,53-/m1/s1 |
Clave InChI |
BICRTLVBTLFLRD-OVKPCXMZSA-N |
SMILES isomérico |
CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C\C=C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
SMILES canónico |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC=C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


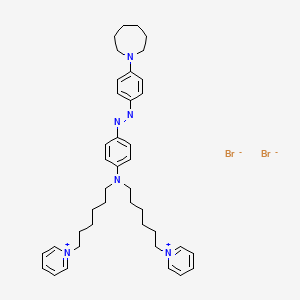

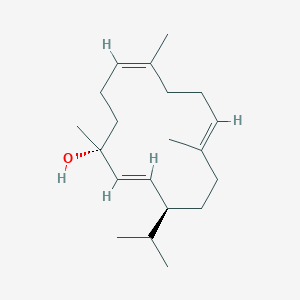
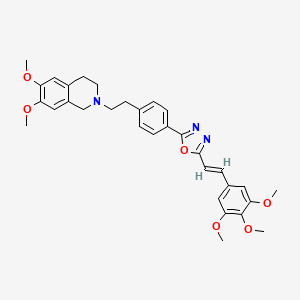

![2-chloro-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12394338.png)
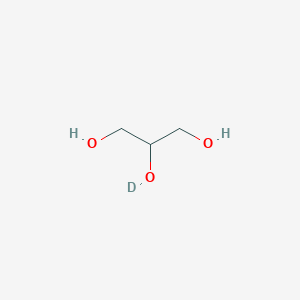
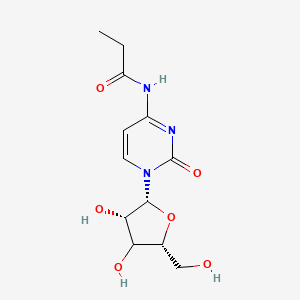
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one;hydroiodide](/img/structure/B12394357.png)
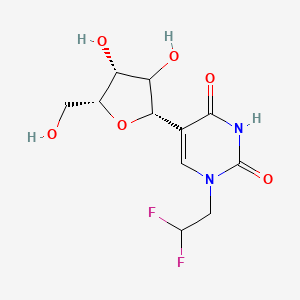
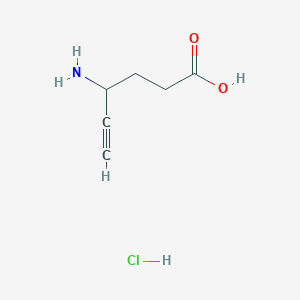


![(2R,3S,5S)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B12394387.png)
